molecular formula C15H10Cl3N5OS B3694512 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 355826-98-1

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B3694512
CAS No.: 355826-98-1
M. Wt: 414.7 g/mol
InChI Key: MEZFOSPQZMQUTP-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group, a sulfanyl bridge, and an acetamide moiety linked to a 2,4-dichlorophenyl ring. The chlorinated aromatic groups contribute to lipophilicity and electronic effects, which may improve binding affinity to molecular targets.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N5OS/c16-9-1-4-11(5-2-9)23-15(20-21-22-23)25-8-14(24)19-13-6-3-10(17)7-12(13)18/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZFOSPQZMQUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139039
Record name 2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-N-(2,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355826-98-1
Record name 2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-N-(2,4-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355826-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-N-(2,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, followed by the introduction of the sulfanyl group and the chlorophenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-Dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

  • Key Differences : Replaces the 4-chlorophenyl group on the tetrazole with a 4-fluorophenyl group and substitutes the 2,4-dichlorophenyl acetamide with a 3,4-dimethylphenyl group.
  • Impact : Fluorine’s electronegativity may alter electronic interactions, while the methyl groups reduce steric hindrance. This compound shows enhanced versatility in molecular target binding compared to the chlorinated analogue .

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

  • Key Differences : Incorporates a benzofuran-ether linkage instead of a sulfanyl-acetamide chain.
  • However, the absence of a sulfanyl group may reduce thiol-mediated reactivity .

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

  • Key Differences : Replaces the 2,4-dichlorophenyl group with a naphthalene ring.
  • Impact : The planar naphthalene enhances hydrophobic interactions but may reduce solubility. This structural variation is explored for anticancer applications .

Analogues with Alternative Heterocyclic Cores

2-{[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

  • Key Differences : Substitutes the tetrazole ring with a methyl-imidazole core.
  • Impact : Imidazole’s basic nitrogen improves solubility but reduces metabolic stability. This compound is studied for antimicrobial and antifungal properties .

2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

  • Key Differences : Uses a 1,2,4-triazole ring instead of tetrazole.
  • Impact : The triazole’s dual nitrogen atoms facilitate stronger hydrogen bonding, making it a candidate for HIV-1 reverse transcriptase inhibition .

Chlorinated Acetamide Derivatives

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

  • Key Differences : Lacks the tetrazole-sulfanyl bridge but shares the dichlorophenyl acetamide group.
  • Impact : The absence of the heterocyclic core reduces target specificity, but multiple chlorines enhance reactivity and cytotoxicity .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Heterocycle Aryl Substituents Key Functional Groups Potential Applications Reference
Target Compound Tetrazole 4-Chlorophenyl, 2,4-dichlorophenyl Sulfanyl, Acetamide Antimicrobial, Anticancer
N-(3,4-Dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide Tetrazole 4-Fluorophenyl, 3,4-dimethylphenyl Sulfanyl, Acetamide Broad-spectrum bioactivity
2-{[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Imidazole 4-Chlorophenyl, 2-methylphenyl Sulfanyl, Acetamide Antimicrobial
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide Triazole 2-Chlorophenyl, 2,4-dimethylphenyl Sulfanyl, Acetamide Antiviral, Enzyme inhibition
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide None 4-Chlorophenyl, 2,6-dichlorophenyl Acetamide Cytotoxic agents

Biological Activity

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a synthetic compound notable for its complex structure, which includes a tetrazole ring and multiple chlorophenyl groups. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN6OSC_{22}H_{23}ClN_6OS. The specific arrangement of functional groups contributes to its biological properties. The presence of the tetrazole ring is particularly significant as it is often associated with bioactive compounds.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. The tetrazole ring may facilitate interactions with enzymes or receptors, potentially modulating various biochemical pathways. Research indicates that the sulfanyl group also plays a critical role in enhancing the compound's reactivity and biological efficacy.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance:

  • Gram-positive Bacteria : The compound has demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some derivatives showing submicromolar activity .
  • Mycobacterial Strains : It has also been tested against strains such as Mycobacterium smegmatis and M. tuberculosis, indicating a broad spectrum of antimicrobial action .

Cytotoxicity and Anticancer Properties

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that it exhibits selective cytotoxicity, sparing normal cells while effectively inhibiting cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival .

Case Studies

  • Study on Antimicrobial Efficacy : A study focused on synthesizing derivatives of this compound highlighted its effectiveness against both gram-positive bacteria and mycobacteria, showing that modifications to the core structure could enhance activity .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic profile of this compound on primary mammalian cell lines, demonstrating low toxicity levels compared to standard chemotherapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

Compound NameAntimicrobial ActivityCytotoxicityMechanism
This compoundEffective against MRSA and mycobacterial strainsSelective for cancer cellsInduces apoptosis
Similar Compound AModerate activity against gram-positive bacteriaHigh toxicity to normal cellsUnknown
Similar Compound BLow activity against mycobacteriaModerate toxicityInhibits cell cycle

Q & A

Q. What are the critical steps in synthesizing 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide?

The synthesis typically involves:

  • Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions .
  • Sulfanyl linkage introduction : Reaction of the tetrazole derivative with a thiol-containing intermediate (e.g., mercaptoacetamide) using bases like K₂CO₃ in DMF .
  • Acetamide coupling : Amidation via activation of carboxylic acid groups with reagents like EDCl/HOBt . Key reagents include sodium azide, DMF, and potassium carbonate.

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and bond formation .
  • Infrared Spectroscopy (IR) : Confirmation of functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography : For absolute configuration determination .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) .

Q. How can researchers purify the compound post-synthesis?

Common methods include:

  • Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) .
  • Recrystallization : Using solvents like ethanol or acetone to enhance crystalline purity .

Q. What are the stability considerations for this compound under varying conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • pH stability : Stability tests in buffers (pH 3–9) to identify degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Tetrazole cyclization at 80–100°C maximizes yield while minimizing side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for sulfanyl linkage formation .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .

Q. What computational methods aid in studying this compound’s reactivity and conformation?

  • Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states .
  • Molecular dynamics (MD) simulations : Solvent interaction analysis and conformational stability under physiological conditions .
  • Docking studies : Prediction of binding affinities with biological targets (e.g., enzymes) .

Q. How can researchers address contradictions in reported biological activity data?

  • Assay standardization : Use uniform protocols (e.g., MIC for antimicrobial activity) across studies .
  • Structural analogs : Compare activities of derivatives to identify substituent-dependent trends (e.g., electron-withdrawing groups enhancing antifungal effects) .
  • Meta-analysis : Statistical evaluation of multiple datasets to resolve outliers .

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Substituent variation : Introducing fluorine or methoxy groups to improve lipophilicity and target binding .
  • Bioisosteric replacement : Replacing the sulfanyl group with selenyl or oxygen to modulate reactivity .
  • Prodrug design : Adding hydrolyzable groups (e.g., esters) for improved bioavailability .

Q. How can reaction mechanisms for synthesizing derivatives be experimentally validated?

  • Kinetic studies : Monitoring intermediate formation via in-situ IR or NMR .
  • Isotopic labeling : Using ¹⁸O or deuterated reagents to trace reaction pathways .
  • Mass spectrometry (MS) : Identifying transient intermediates in electrospray ionization (ESI-MS) .

Q. What methodologies assess synergistic effects with other bioactive compounds?

  • Combination index (CI) analysis : In vitro assays (e.g., checkerboard for antimicrobial synergy) .
  • Transcriptomic profiling : RNA sequencing to identify co-treatment-induced pathways .

Methodological Notes

  • Data contradiction resolution : Cross-validate spectroscopic data with computational models (e.g., NMR chemical shift predictions via ACD/Labs) .
  • Advanced purification : Preparative HPLC with C18 columns for isolating enantiomers .
  • Scale-up challenges : Optimize solvent recovery and catalyst recycling for industrial translation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

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